

Spectroscopic Analysis of Lipoamido-PEG2-OH: A Technical Guide

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Compound of Interest

Compound Name: *Lipoamido-PEG2-OH*

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Introduction

Lipoamido-PEG2-OH is a bifunctional molecule that incorporates a lipoic acid moiety, a short polyethylene glycol (PEG) linker, and a terminal hydroxyl group. This structure makes it a valuable building block in various bioconjugation and drug delivery applications. The lipoic acid group, with its disulfide bond, can participate in redox reactions and provides a handle for attachment to surfaces or other molecules. The hydrophilic PEG linker enhances water solubility and can reduce non-specific binding, while the terminal hydroxyl group allows for further chemical modification. Accurate characterization of this molecule is paramount for its effective use. This guide provides an in-depth overview of the expected spectroscopic data from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analysis of **Lipoamido-PEG2-OH**, along with detailed experimental protocols.

Chemical Structure

IUPAC Name: 5-(1,2-dithiolan-3-yl)-N-(2-(2-(2-hydroxyethoxy)ethoxy)ethyl)pentanamide[1]

Molecular Formula: C₁₄H₂₇NO₄S₂[1][2]

Molecular Weight: 337.50 g/mol [1][2]

CAS Number: 1674386-82-3[1][2][3]

Predicted Spectroscopic Data

Due to the lack of publicly available experimental spectra for **Lipoamido-PEG2-OH**, the following data is predicted based on the analysis of its chemical structure and known spectral data for analogous compounds, including lipoic acid derivatives and polyethylene glycols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data

The proton NMR spectrum is anticipated to show distinct signals for the lipoamido and the PEG portions of the molecule. The chemical shifts are predicted for a standard solvent like CDCl₃ or DMSO-d₆.

| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
|---|--------------------------------|--------------|-------------|
| -CH ₂ - (lipoic acid ring) | 1.40 - 1.80 | m | 4H |
| -CH ₂ -CH ₂ -C=O | 1.60 - 1.75 | m | 2H |
| -CH-S-S- | 3.05 - 3.25 | m | 1H |
| -CH ₂ -S- | 2.35 - 2.50 & 1.85 - 1.95 | m | 2H |
| -CH ₂ -C=O | 2.10 - 2.25 | t | 2H |
| -NH-C=O | ~7.0 - 8.0 (broad) | s | 1H |
| -NH-CH ₂ - | 3.30 - 3.45 | q | 2H |
| -O-CH ₂ -CH ₂ -O- | 3.50 - 3.70 | m | 8H |
| -CH ₂ -OH | 3.70 - 3.80 | t | 2H |
| -OH | Variable (broad) | s | 1H |

Predicted ¹³C NMR Data

The carbon NMR spectrum will provide complementary information for structural confirmation.

| Assignment | Predicted Chemical Shift (ppm) |
|---|--------------------------------|
| -CH ₂ - (lipoic acid ring) | ~25 - 35 |
| -CH ₂ -CH ₂ -C=O | ~28 |
| -CH ₂ -C=O | ~38 |
| -CH-S-S- | ~56 |
| -CH ₂ -S- | ~40 |
| -C=O | ~173 |
| -NH-CH ₂ - | ~39 |
| -O-CH ₂ -CH ₂ -O- | ~70 - 73 |
| -CH ₂ -OH | ~61 |

Mass Spectrometry (MS)

Mass spectrometry will be crucial for confirming the molecular weight and can provide structural information through fragmentation analysis.

Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Notes |
|---------------------|---------------|--------------------------------|
| [M+H] ⁺ | 338.1458 | Protonated molecular ion |
| [M+Na] ⁺ | 360.1277 | Sodiated adduct, common in ESI |
| [M+K] ⁺ | 376.0017 | Potassiated adduct |

Expected Fragmentation Patterns

In tandem MS (MS/MS) experiments, characteristic fragmentation of the amide bond and the PEG chain is expected.

- Amide Bond Cleavage: Fragmentation of the amide bond would result in ions corresponding to the lipoic acid moiety and the PEG chain.
- PEG Chain Fragmentation: Cleavage of the ether linkages in the PEG chain would produce a series of ions separated by 44.03 Da (the mass of an ethylene glycol unit).

Experimental Protocols

NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **Lipoamido-PEG2-OH** in approximately 0.6 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6 , or D_2O). The choice of solvent may affect the chemical shifts of exchangeable protons (-NH and -OH).
- Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion.
- ^1H NMR Acquisition:
 - Acquire a standard one-dimensional proton spectrum.
 - Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 10-12 ppm.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum.
 - Due to the lower natural abundance and sensitivity of ^{13}C , a larger number of scans (e.g., 1024 or more) and a longer acquisition time will be necessary.
- 2D NMR (Optional but Recommended):
 - COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and confirm assignments of adjacent protons.
 - HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

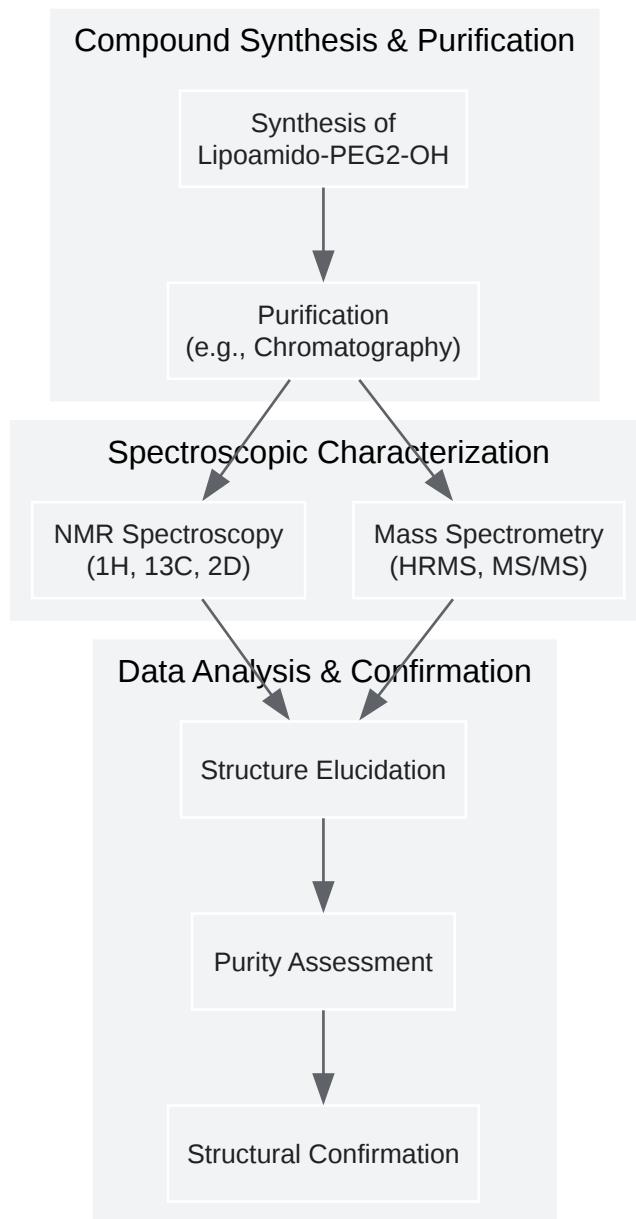
- HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is particularly useful for assigning quaternary carbons and confirming the connectivity of the molecule.

Mass Spectrometry

- Sample Preparation: Prepare a dilute solution of **Lipoamido-PEG2-OH** (e.g., 10-100 μ M) in a solvent compatible with electrospray ionization (ESI), such as methanol, acetonitrile, or a mixture of water with an organic solvent. A small amount of formic acid or ammonium acetate may be added to promote ionization.
- Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) instrument, is preferred for accurate mass measurements.
- ESI-MS Acquisition:
 - Infuse the sample solution into the ESI source at a flow rate of 5-10 μ L/min.
 - Acquire the mass spectrum in positive ion mode to observe protonated and other adducted species.
 - Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the molecular ion.
- Tandem MS (MS/MS) Acquisition:
 - Select the precursor ion of interest (e.g., $[M+H]^+$) using the mass analyzer.
 - Induce fragmentation using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
 - Acquire the product ion spectrum to analyze the fragmentation pattern. This will help to confirm the sequence of the PEG linker and the identity of the lipoamido moiety.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel compound like **Lipoamido-PEG2-OH**.



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General workflow for spectroscopic analysis.

Conclusion

The comprehensive spectroscopic analysis of **Lipoamido-PEG2-OH** using NMR and mass spectrometry is essential for verifying its chemical structure and purity. The predicted data and detailed protocols provided in this guide offer a solid framework for researchers, scientists, and drug development professionals to confidently characterize this important bifunctional linker. The combination of high-resolution mass spectrometry for accurate mass determination and multi-dimensional NMR for unambiguous assignment of proton and carbon signals will ensure the quality and reliability of this molecule in its downstream applications.

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